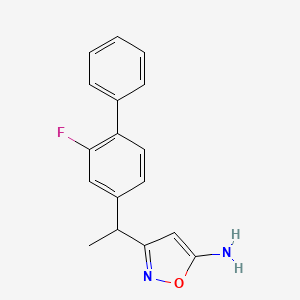
3-(1-(2-fluorobiphenyl-4-yl)ethyl)isoxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(1-(2-fluorobiphenyl-4-yl)ethyl)isoxazol-5-amine is a heterocyclic compound featuring an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-fluorobiphenyl-4-yl)ethyl)isoxazol-5-amine typically involves the cycloaddition of appropriate precursors. One common method is the [3+2] cycloaddition reaction between an alkyne and a nitrile oxide. The reaction is often catalyzed by copper (I) or ruthenium (II) catalysts . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. Microwave-assisted synthesis has been reported to enhance reaction rates and yields, making it a viable option for industrial applications .
化学反応の分析
Types of Reactions
3-(1-(2-fluorobiphenyl-4-yl)ethyl)isoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The isoxazole ring can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
3-(1-(2-fluorobiphenyl-4-yl)ethyl)isoxazol-5-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: It is explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(1-(2-fluorobiphenyl-4-yl)ethyl)isoxazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Isoxazole: The parent compound, which forms the basis for many derivatives.
3,5-Disubstituted Isoxazoles: Compounds with substitutions at the 3 and 5 positions of the isoxazole ring.
Oxadiazoles: Similar five-membered heterocycles with two nitrogen atoms.
Uniqueness
3-(1-(2-fluorobiphenyl-4-yl)ethyl)isoxazol-5-amine is unique due to the presence of the 2-fluoro-4-biphenylyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a drug candidate and differentiates it from other isoxazole derivatives .
特性
分子式 |
C17H15FN2O |
|---|---|
分子量 |
282.31 g/mol |
IUPAC名 |
3-[1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-amine |
InChI |
InChI=1S/C17H15FN2O/c1-11(16-10-17(19)21-20-16)13-7-8-14(15(18)9-13)12-5-3-2-4-6-12/h2-11H,19H2,1H3 |
InChIキー |
VKCFNPUWONHRSI-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NOC(=C3)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













